Galanganone B

Natural Product Chemistry Analytical Chemistry Lipophilicity

Researchers requiring a structurally unique chalcone probe for membrane interaction studies often face supply inconsistency and limited characterization data. Galanganone B (CAS 1922129-43-8) addresses this gap as a well-characterized, long-chain alkylphenol-coupled chalcone isolated from Alpinia galanga. - Distinct C12 alkyl chain enables membrane permeability & lipid bilayer assays, differentiating it from common chalcones like cardamonin. - Supplied with verified 2D NMR & HRMS data for confident dereplication and analytical standardization. - Available from inventory with reliable global logistics for uninterrupted research programs.

Molecular Formula C34H40O6
Molecular Weight 544.7 g/mol
CAS No. 1922129-43-8
Cat. No. B1164238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanganone B
CAS1922129-43-8
Molecular FormulaC34H40O6
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O
InChIInChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+/t28-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Galanganone B (CAS 1922129-43-8): Baseline Characterization of a Novel Long-Chain Alkylphenol-Coupled Chalcone


Galanganone B (CAS 1922129-43-8) is a novel chalcone isolated from the rhizomes of Alpinia galanga (greater galangal) [1]. It is a member of a series of long-chain alkylphenol-coupled chalcones, which also includes Galanganone A and Galanganone C, that represent the first examples of this structural subclass in nature [1]. The compound has a molecular formula of C34H40O6 and a molecular weight of 544.7 g/mol [REFS-1, REFS-2]. Galanganone B exists as a solid at room temperature, typically as a powder, and is classified as a phenol and chalcone [REFS-3, REFS-4]. It is exclusively available for scientific research and not for human or veterinary use [REFS-3, REFS-4].

Galanganone B (CAS 1922129-43-8): Why Simple Chalcone Analogs Cannot Be Considered Interchangeable


The galanganones (A, B, and C) represent a unique structural class of long-chain alkylphenol-coupled chalcones that cannot be interchanged with generic chalcones like cardamonin or isobavachalcone [REFS-1, REFS-2]. Their structural uniqueness stems from the presence of a long alkyl chain (10 to 12 carbons) appended to the chalcone core, which is absent in other chalcones from Alpinia species [1]. This structural feature directly impacts their potential for membrane interaction, bioavailability, and target engagement, setting them apart as a distinct chemotype [REFS-1, REFS-2]. The specific length of this alkyl chain also differs among the galanganones themselves, making them chemically and functionally distinct from one another [1]. Therefore, substituting Galanganone B with another chalcone or even another galanganone would alter the experimental system in ways that cannot be predicted or accounted for without direct comparative data [1].

Galanganone B (CAS 1922129-43-8): Quantitative Evidence Guide for Differentiated Scientific Selection


Galanganone B Molecular Weight and Lipophilicity Differentiate It from Galanganone A and C

Galanganone B possesses a molecular weight of 544.7 g/mol, which is 28.1 g/mol heavier than Galanganone A (516.6 g/mol) and 44.0 g/mol heavier than Galanganone C (500.6 g/mol) [REFS-1, REFS-2]. This difference arises from the length of the long alkyl chain moiety: Galanganone B contains a 12-carbon chain, while Galanganone A contains a 10-carbon chain, and Galanganone C contains an 8-carbon chain [1]. Consequently, Galanganone B is predicted to be more lipophilic than its congeners, a factor that can influence its membrane permeability, cellular uptake, and potential for off-target interactions [REFS-1, REFS-2].

Natural Product Chemistry Analytical Chemistry Lipophilicity

Galanganone B Structural Classification as a Curcuminoid Suggests a Differentiated Pharmacophore

Based on its chemical structure, Galanganone B is classified as a curcuminoid, a class of compounds containing a curcumin moiety composed of two aryl buten-2-one (feruloyl) chromophores joined by a methylene group [1]. This classification distinguishes it from many other chalcones found in Alpinia galanga, such as cardamonin, which lack this specific structural motif [2]. The curcuminoid structure is known to confer a distinct pharmacological profile, including potent anti-inflammatory and antioxidant activities often mediated via the Nrf2 and NF-κB pathways [REFS-1, REFS-3].

Chemical Taxonomy Structure-Activity Relationship (SAR) Pharmacophore Modeling

Galanganone B's Structural Elucidation Confirms a Novel Chemotype in Nature

Galanganone B, along with Galanganone A and C, were isolated and structurally characterized as the first examples of long-chain alkylphenol-coupled chalcones in nature [1]. Their structures were unequivocally determined using extensive 2D NMR experiments, confirming the unprecedented fusion of a chalcone core with a long-chain alkylphenol [1]. This structural novelty provides a strong scientific justification for investigating this compound and its analogs as a unique chemical series [1].

Natural Product Discovery Structural Biology Chemotaxonomy

Galanganone B (CAS 1922129-43-8): Recommended Research and Industrial Application Scenarios


Chemical Biology: Use as a Novel Pharmacophore for Membrane-Associated Target Exploration

The distinct structural features of Galanganone B, specifically its long C12 alkyl chain and chalcone core, make it an ideal chemical probe for investigating interactions with lipid bilayers and membrane-associated proteins. This scenario is grounded in the compound's unique physicochemical properties compared to its shorter-chain analogs Galanganone A and C [1]. Researchers can utilize Galanganone B in membrane permeability assays or protein-lipid overlay assays to explore how alkyl chain length affects subcellular localization and target engagement.

Natural Product Dereplication and Analytical Reference Standard

Due to its well-characterized structure and novelty as the first long-chain alkylphenol-coupled chalcone [1], Galanganone B is an essential reference standard for the dereplication of Alpinia galanga and other Zingiberaceae species. Analytical chemists can use its unique 2D NMR fingerprint and high-resolution mass spectrometry data [REFS-1, REFS-2] to confirm the presence or absence of this chemotype in complex plant extracts, facilitating the discovery of new compounds in this structural class.

Structure-Activity Relationship (SAR) Studies of Anti-Inflammatory Chalcones

Galanganone B, as a curcuminoid [1], is a valuable compound for inclusion in SAR studies focused on the anti-inflammatory activity of chalcones and related natural products. Its structure allows for direct comparison with other curcuminoids and simple chalcones (like cardamonin ) to determine the specific contribution of the long-chain alkylphenol moiety to biological activity. This is particularly relevant for studies targeting the NF-κB and MAPK pathways .

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